3-Hydroxypyridin-2-one

説明

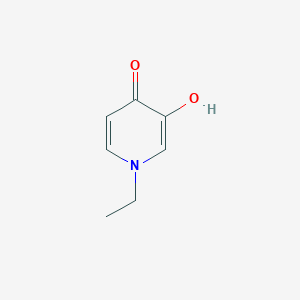

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethyl-3-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)7(10)5-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQNMZAJKFRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879123 | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99110-81-3, 125757-81-5 | |

| Record name | 3-Hydroxypyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099110813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxypyridin 2 One

Strategic Approaches to 3-Hydroxypyridin-2-one Synthesis

Multiple synthetic pathways have been developed to construct the this compound scaffold, each offering distinct advantages in terms of starting materials, efficiency, and substitution patterns.

Cyclization Reactions for Pyridinone Ring Formation

Cyclization reactions represent a fundamental approach to constructing the pyridinone ring. One notable method involves the thermally induced cyclization of geminal diazides derived from β-ketoesters that also contain an olefin moiety. researchgate.net This reagent-free method can produce highly substituted 3-hydroxypyridines in high yields, up to 97%. researchgate.net Another approach utilizes a K2CO3-mediated cyclization and rearrangement of γ,δ-alkynyl oximes. researchgate.net This process involves the in-situ generation of an O-vinyl oxime intermediate from the intramolecular nucleophilic addition of the alkynyl oxime, followed by a nih.govthieme-connect.com rearrangement. researchgate.net

A versatile one-step synthesis of 2-heteroaryl-3-hydroxypyridine derivatives involves the reaction of 2-acylfurans with ammonia (B1221849) at elevated temperatures (150 °C). researchgate.netdur.ac.uk This ring expansion reaction provides a direct route to functionalized 3-hydroxypyridines. researchgate.netdur.ac.uk The yield of this reaction is often dependent on the choice of solvent, with amidic solvents like hexamethylphosphoric triamide (HMPT), formamide, or dimethylformamide generally providing the best results. dur.ac.uk

Palladium-catalyzed "anti-Wacker"-type cyclizations of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids offer a regioselective pathway to polysubstituted 3-hydroxypyridines. mdpi.com The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines can be oxidized and subsequently undergo desulfinative aromatization to yield the desired 3-hydroxypyridine (B118123) products. mdpi.com

| Cyclization Method | Precursors | Key Features | Yield |

| Thermally induced cyclization | Geminal diazides from β-ketoesters | Reagent-free, high substitution | Up to 97% researchgate.net |

| K2CO3-mediated cyclization | γ,δ-Alkynyl oximes | In-situ intermediate, nih.govthieme-connect.com rearrangement | Good researchgate.net |

| Ring expansion | 2-Acylfurans and ammonia | One-step, versatile substitution | High, solvent-dependent researchgate.netdur.ac.uk |

| "Anti-Wacker"-type cyclization | N-propargyl-N-tosyl-aminoaldehydes, arylboronic acids | Pd-catalyzed, regioselective | - |

Synthesis from 2,3-Dihydroxypyridine (B124209) Precursors

Commercially available 2,3-dihydroxypyridine serves as a valuable starting material for the synthesis of this compound derivatives. A four-step synthesis can convert 2,3-dihydroxypyridine into a 3,2-HOPO sulfonamide reagent in good yields. thieme-connect.comthieme-connect.com This sulfonamide intermediate is particularly useful as it can undergo selective alkylation with dibromides or be coupled with alcohols via Mitsunobu conditions, allowing for the creation of diverse poly-3,2-HOPO chelators. thieme-connect.comthieme-connect.com While direct alkylation of 2,3-dihydroxypyridine is possible, it often requires harsh conditions. thieme-connect.com

Catalytic Synthesis Routes and Green Chemistry Considerations

Catalytic methods are increasingly employed in the synthesis of this compound and its derivatives, aligning with the principles of green chemistry. Gold(III)-catalyzed reactions of C-alkynyl-O-vinyl oximes proceed through an intramolecular nucleophilic addition followed by a skeletal rearrangement, including N-O bond cleavage, to afford 2,4,6-trisubstituted 3-hydroxypyridines. researchgate.net This protocol demonstrates good functional group and bulky-group tolerance. researchgate.net

Another green approach involves the conversion of furfurylamines to 3-hydroxypyridines through oxidation with hydrogen peroxide, followed by an acid-mediated cyclization/aromatization catalyzed by a recyclable Aquivion catalyst. researchgate.net This method avoids the need for neutralization steps. researchgate.net The development of catalytic systems with mild reaction conditions, high yields, and the use of inexpensive and readily available raw materials is a continuous effort in the field. google.com

Conversion from 2-Amino-3-hydroxypyridine (B21099)

2-Amino-3-hydroxypyridine is a key intermediate that can be readily prepared and subsequently converted to the this compound scaffold. The synthesis of 2-amino-3-hydroxypyridine can be achieved by the reduction of 2-hydroxy-3-nitropyridine (B160883) using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere, affording the product in high yield (89%). chemicalbook.com Another route involves the reaction of 2-furamide (B1196590) with ammonia, which yields 2-amino-3-hydroxypyridine. dur.ac.uk

Once obtained, 2-amino-3-hydroxypyridine can be used in various reactions. For instance, it can react with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine (B44618) to produce functionalized coumarins and 1,4-oxazines. chemicalbook.com It also serves as a precursor for synthesizing more complex molecules through reactions like amidation with benzoyl chloride or cinnamic acid, followed by further functionalization. researchgate.net

Derivatization and Functionalization Strategies of this compound

The core this compound structure can be readily modified at several positions to tune its properties for various applications.

N-Substitution and Aromatic Ring Functionalization (C-5, C-6 Positions)

N-Substitution: The nitrogen atom of the pyridinone ring is a common site for functionalization. N-alkylation can be achieved using various alkyl halides. For instance, N-alkylation with O-methyl or O-benzyl protected this compound can be accomplished following mesylation of azidoalkanols. nih.govacs.org The use of protecting groups for the 3-hydroxy group, such as benzyl (B1604629) or methyl groups, is often necessary to enable selective N-substitution. For example, reaction with benzyl chloride in the presence of K₂CO₃ affords 3-benzyloxy derivatives, while methyl iodide under basic conditions yields 3-methoxy derivatives. These protecting groups can be cleaved under specific conditions, such as using BBr₃ for methyl ethers or BCl₃, catalytic hydrogenation, or trifluoroacetic acid for benzyl ethers. kcl.ac.uk

An in-depth look at the synthetic strategies and chemical transformations of this compound reveals a versatile scaffold amenable to a wide array of chemical modifications. These transformations are crucial for developing new derivatives with tailored properties for various applications, including medicinal chemistry and materials science. This article details the methodologies for preparing substituted analogs, the strategic use of protecting groups, key derivatization reactions, and its incorporation into complex molecular architectures.

2 Preparation of Substituted this compound Analogs (e.g., Aryl, Arylalkyl, Halo, Alkyl)

The substitution pattern on the this compound ring is a critical determinant of its chemical and biological properties. Consequently, a variety of synthetic methods have been developed to introduce aryl, arylalkyl, halo, and alkyl groups at different positions of the pyridinone core.

Aryl and Arylalkyl Analogs: Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of aryl- and arylalkyl-substituted 3-hydroxypyridin-2-ones. The Suzuki coupling, which pairs an organoboron compound with an organic halide, is a common approach. For instance, halogenated 2,3-dimethoxypyridines can be reacted with arylboronic acids, followed by demethylation to yield the desired aryl-substituted 3-hydroxypyridin-2(1H)-ones researchgate.net. This method has been used to create derivatives with diphenyl groups at the 5- and 6-positions researchgate.net. Similarly, 5-bromo-3-hydroxypyridin-2(1H)-one, after protection, can undergo Suzuki coupling with arylboronic acids to introduce substituents at the 5-position researchgate.net.

The Negishi coupling, which utilizes an organozinc reagent, is another powerful tool. This reaction has been successfully employed to prepare 5-(p-cyanophenyl)-6-arylalkyl-3-hydroxypyridin-2(1H)-ones from the corresponding 2,3-dimethoxypyridine (B17369) intermediates with excellent yields researchgate.netbeilstein-journals.org.

Halo and Alkyl Analogs: Halogenation of the this compound scaffold can be achieved using standard reagents. For example, N-bromosuccinimide (NBS) is effective for brominating the pyridine (B92270) ring, creating versatile intermediates for further functionalization via cross-coupling reactions researchgate.net. Chlorination can be achieved using reagents like Palau's chlor researchgate.netbeilstein-journals.org.

The synthesis of N-alkyl-3-hydroxy-2(1H)-pyridinones is often accomplished by reacting a suitable precursor, such as 3-benzyloxy-2-pyranone (benzylmaltol), with a primary amine mongoliajol.info. This reaction is typically performed under reflux in aqueous ethanol (B145695) mongoliajol.info. A more general three-step pathway involves the benzylation of a 2-alkyl-3-hydroxy-4(1H)-pyranone (like maltol), followed by reaction with a primary amine to form the N-substituted pyridinone, and subsequent debenzylation via catalytic hydrogenation to yield the final product kcl.ac.uk.

| Substituent Type | Synthetic Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Aryl | Suzuki Coupling | Arylboronic acids, Halogenated pyridinone precursor, Pd catalyst | researchgate.netresearchgate.net |

| Arylalkyl | Negishi Coupling | Organozinc intermediates, Halogenated pyridinone precursor, Pd catalyst | researchgate.netbeilstein-journals.org |

| Halo (Bromo) | Halogenation | N-Bromosuccinimide (NBS) | researchgate.net |

| Halo (Chloro) | Halogenation | Palau's chlor | researchgate.netbeilstein-journals.org |

| Alkyl (N-substitution) | Reaction with primary amine | 3-Benzyloxy-2-pyranone, Primary amine | mongoliajol.infokcl.ac.uk |

3 Protection and Deprotection Group Chemistry in this compound Synthesis

The presence of a reactive hydroxyl group and an N-H bond in the this compound ring often necessitates the use of protecting groups to achieve regioselectivity in synthetic transformations.

The 3-hydroxyl function is commonly protected as a benzyl (Bn) or methyl ether ucl.ac.uk. The benzyl group is particularly favored because it can be cleaved under relatively mild conditions, such as catalytic hydrogenation (e.g., using Pd/C), treatment with boron trichloride (B1173362) (BCl₃), or neat trifluoroacetic acid ucl.ac.uk. The methoxy (B1213986) group, on the other hand, typically requires harsher conditions for cleavage, such as treatment with boron tribromide (BBr₃) ucl.ac.uknih.gov.

Other protecting groups for the hydroxyl function include methoxymethyl (MOM) and (2-methoxyethoxy)methoxy (MEM). MOM-Cl is used with a base like sodium hydride to protect the hydroxyl group researchgate.netbeilstein-journals.org. Deprotection of both MOM and benzyl groups can often be accomplished simultaneously researchgate.net. The MEM group, introduced using MEM chloride, is another option that provides stability during certain reactions, such as lithiation and subsequent coupling researchgate.netbeilstein-journals.org.

Both the N-H and O-H groups can be protected in a single step. For example, treatment with MOM-chloride in the presence of sodium hydride can lead to the N,O-protected derivative researchgate.netbeilstein-journals.org. Deprotection to regenerate the parent this compound is a critical final step. For ether protecting groups, BBr₃ in dichloromethane (B109758) is a frequently used method researchgate.netbeilstein-journals.org. For benzyl groups, catalytic hydrogenation is a standard procedure kcl.ac.uk. The choice of protecting group strategy is crucial and depends on the stability required during intermediate steps and the conditions tolerated by other functional groups in the molecule.

| Protecting Group | Abbreviation | Protected Functionality | Deprotection Reagent/Condition | Reference |

|---|---|---|---|---|

| Benzyl | Bn | 3-Hydroxyl | Catalytic Hydrogenation (H₂, Pd/C), BCl₃, Trifluoroacetic acid | kcl.ac.ukucl.ac.uk |

| Methyl | Me | 3-Hydroxyl | Boron tribromide (BBr₃) | ucl.ac.uk |

| Methoxymethyl | MOM | 3-Hydroxyl, 1-Nitrogen | Boron tribromide (BBr₃) | researchgate.netbeilstein-journals.org |

| (2-Methoxyethoxy)methoxy | MEM | 3-Hydroxyl | Trifluoroacetic acid (TFA) | researchgate.netbeilstein-journals.org |

4 Mannich and Aldol Reactions in this compound Derivatization

Carbon-carbon and carbon-heteroatom bond-forming reactions such as the Mannich and Aldol reactions are pivotal for the derivatization of the this compound scaffold, enabling the introduction of diverse functional groups.

Mannich Reaction: The Mannich reaction is a powerful method for aminomethylation. For 3-hydroxy-2(1H)-pyridinones, this reaction can be used to introduce aminomethyl groups at various positions on the ring, providing synthons for more complex chelators nih.gov. Research has shown that aminomethylation can be directed to the C4 position of the 3-hydroxy-2(1H)-pyridinone ring nih.gov. These Mannich bases are valuable intermediates; for example, they can be susceptible to nucleophilic substitution at the methylene (B1212753) moiety, allowing for further structural elaboration nih.gov. The modification of the 4, 5, and 6 positions of the 3,2-HOPO ring using the Mannich reaction has been noted as a viable synthetic strategy researchgate.net.

Aldol Reaction: The Aldol reaction allows for the formation of carbon-carbon bonds by reacting an enolate with a carbonyl compound. While direct Aldol reactions on the this compound ring are less common, the methodology has been effectively applied to masked precursors. For instance, a 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, which serves as a masked form of a 3-acyl-4-hydroxypyridin-2-one, can be elaborated at the C3-methyl group via a base-mediated Aldol condensation with various aldehydes beilstein-journals.org. This reaction, typically using a strong base like lithium diisopropylamide (LDA), generates hydroxy adducts which can then be dehydrated to yield 3-alkenyl derivatives beilstein-journals.org. This strategy provides access to dihydro relatives of bioactive acylpyridone natural products beilstein-journals.org.

5 Incorporation into Multidentate Ligand Architectures (e.g., Hexadentate, Octadentate)

The bidentate chelating nature of the this compound (3,2-HOPO) unit makes it an excellent building block for constructing multidentate ligands with high affinity for metal ions. These ligands are often designed for therapeutic applications such as iron chelation therapy.

Hexadentate Ligands: Hexadentate ligands are typically synthesized by conjugating three bidentate 3,2-HOPO units to a tripodal backbone or by creating linear structures ucl.ac.ukfrontiersin.org. A common synthetic approach involves preparing a 3,2-HOPO derivative with a reactive functional group, such as a carboxylic acid, which can then be coupled to a triamine backbone frontiersin.orgnih.gov. For example, 1-alkyl-4-carboxy-3-hydroxy-2(1H)-pyridinone can be protected and then activated for amide bond formation with a backbone amine researchgate.net. After coupling, a final deprotection step yields the hexadentate ligand researchgate.net.

Octadentate Ligands: The synthesis of octadentate ligands involves linking four 3,2-HOPO units to a suitable scaffold, such as a spermine (B22157) or cyclen backbone. An improved synthesis for a series of 1-hydroxy-2(1H)-pyridinone-based octadentate ligands has been reported arabjchem.org. One strategy involves the amide formation between a protected 1,2-HOPO acid chloride and the secondary amines of a cyclen scaffold, followed by deprotection nih.gov. These octadentate ligands, such as 3,4,3-LI(1,2-Me-3,2-HOPO), can incorporate different types of HOPO units to fine-tune their chelating properties arabjchem.org. The synthesis of these complex molecules highlights the modularity and versatility of the hydroxypyridinone scaffold in coordination chemistry nih.gov.

6 Hybridization with Other Bioactive Scaffolds (e.g., Coumarin (B35378), Triazole, Schiff Base)

Hybridizing the this compound scaffold with other pharmacophores is a modern strategy in drug discovery to create multi-target-directed ligands.

Coumarin Hybrids: Hybrids of hydroxypyridinones and coumarins have been designed and synthesized, often targeting neurodegenerative diseases like Alzheimer's nih.govarabjchem.org. The synthesis typically involves linking the two scaffolds via a flexible or rigid linker. For example, a 3-hydroxypyridin-4-one can be connected to a coumarin ring through a methylene or amide linker to create dual-function molecules that act as both iron chelators and enzyme inhibitors nih.gov.

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for creating triazole-linked hybrids. In one approach, a protected this compound is N-alkylated with a linker containing an azide (B81097) group. This intermediate is then reacted with a phenylacetylene (B144264) derivative via CuAAC to introduce the phenyl-triazole moiety, which acts as a surface recognition group. Subsequent deprotection and thionation can yield the final 3-hydroxypyridin-2-thione hybrid.

Schiff Base Hybrids: Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. Schiff bases of this compound are readily synthesized. For example, 2-amino-3-hydroxypyridine can be condensed with compounds like benzoylacetone (B1666692) or 3-formyl chromone (B188151) to yield tridentate Schiff base ligands researchgate.net. These Schiff base hybrids, which incorporate the 3-hydroxypyridin-2-ylimino moiety, are of significant interest in coordination chemistry and can form stable complexes with various metal ions researchgate.netmongoliajol.info.

| Hybrid Scaffold | Linking Chemistry | Example Precursors | Reference |

|---|---|---|---|

| Coumarin | Amide or Methylene Linker | Hydroxypyridinone with carboxyl/amino linker, Functionalized coumarin | nih.gov |

| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azido-functionalized pyridinone, Terminal alkyne | |

| Schiff Base | Condensation | 2-Amino-3-hydroxypyridine, Aldehyde/Ketone (e.g., benzoylacetone, 3-formyl chromone) | researchgate.net |

Coordination Chemistry and Metal Ion Complexation of 3 Hydroxypyridin 2 One

Ligand Properties of 3-Hydroxypyridin-2-one in Metal Chelation

The effectiveness of 3,2-HOPO as a ligand is a result of its structural and electronic properties, which can be further tailored through chemical modification to achieve desired metal-binding characteristics.

The basic this compound molecule functions as a bidentate ligand, coordinating to a metal ion through the deprotonated hydroxyl oxygen and the carbonyl oxygen. rsc.orgmdpi.com This fundamental bidentate unit is a versatile building block that can be incorporated into larger, polydentate ligand architectures. kcl.ac.uk By linking multiple 3,2-HOPO units to a central scaffold, chelators with higher denticities, such as tetradentate, hexadentate, and even octadentate systems, can be synthesized. mdpi.comkcl.ac.ukgoogle.commdpi.com

These multidentate ligands are designed to encapsulate a single metal ion, which can lead to enhanced thermodynamic stability and kinetic inertness of the resulting metal complex due to the chelate effect. mdpi.comresearchgate.net The design of these systems often involves a tripodal or linear scaffold to which the 3,2-HOPO moieties are attached. kcl.ac.uk For instance, hexadentate ligands can be constructed using tripodal backbones like tris(2-aminoethyl)amine (B1216632) (TREN). google.com An octadentate ligand featuring four N-methyl-3-hydroxy-pyridine-2-one units has also been developed for specific applications in targeted alpha therapy. researchgate.netnih.gov

The structural arrangement of these polydentate ligands is crucial. Hexadentate chelators, for example, can adopt either linear or tripodal structures. kcl.ac.uk The choice of linker, its length, and the attachment points on the pyridinone ring all influence the final geometry and coordination properties of the metal complex. kcl.ac.uk

Here is a table summarizing the denticity of various 3,2-HOPO based ligands:

| Denticity | Description | Example Scaffold |

|---|---|---|

| Bidentate | Single 3,2-HOPO unit | - |

| Tetradentate | Two 3,2-HOPO units linked together | Linear or tripodal backbones |

| Hexadentate | Three 3,2-HOPO units linked together | Tripodal amines (e.g., TREN) google.com |

The metal complexes of 3,2-HOPO and its derivatives generally exhibit high thermodynamic stability. The stability of these complexes is quantified by their formation constants (log β values). For example, hexadentate 3,2-HOPO ligands can form iron(III) complexes with high binding constants, in the range of 10²⁶ to 10²⁹ M⁻³. google.com

The kinetic stability of these complexes is also a significant factor, particularly for applications where the metal ion should remain tightly bound over time. The formation of multidentate complexes is often a rapid process. kcl.ac.uk For instance, an octadentate 3,2-HOPO-based ligand was shown to complex Th(IV) within an hour at room temperature. researchgate.netnih.gov The rigidity of the ligand framework, such as in macrocyclic structures, can further enhance the stability of the resulting metal complex. thno.org

The following table presents stability constants for some 3,2-HOPO metal complexes:

| Ligand Type | Metal Ion | Log β | Reference |

|---|---|---|---|

| Hexadentate 3,2-HOPO | Fe(III) | 26 - 29 | google.com |

| Octadentate 3,2-HOPO | Th(IV) | 41.7 ± 0.3 | researchgate.netnih.gov |

The design of the ligand, including the choice of substituents on the 3,2-HOPO ring and the nature of the scaffold in polydentate systems, plays a critical role in determining metal ion selectivity and affinity. kcl.ac.ukgoogle.com

Substituents on the pyridinone ring can modulate the electronic properties and lipophilicity of the ligand. For example, substituting an electron-withdrawing carbamoyl (B1232498) group can increase the acidity of the hydroxypyridinone, which can affect its binding at physiological pH. google.com The introduction of an N-substituted R₁ group on the HOPO ring nitrogen can also adjust the lipophilicity of the molecule. google.com

The architecture of polydentate ligands significantly influences their metal ion selectivity. A tripodal hexadentate ligand based on 3-hydroxypyridin-4-one was found to be selective for Ga³⁺ over Fe³⁺, a preference not observed with the simple bidentate ligand, highlighting the importance of the scaffold. nih.gov Similarly, an octadentate 3,2-HOPO ligand demonstrated a remarkable thermodynamic selectivity for tetravalent metal ions like Th(IV) over trivalent ions such as Eu(III) and endogenous metals like Fe(III). researchgate.netnih.gov The difference in the formation constant between the Th(IV) and Eu(III) complexes was approximately 20 orders of magnitude. researchgate.netnih.gov

Thermodynamic and Kinetic Stability of this compound Metal Complexes

Complexation with Transition Metal Ions

This compound and its derivatives have been extensively studied for their ability to complex with a range of transition metal ions, with a particular focus on iron(III).

This compound is a highly effective chelator for iron(III), a hard metal cation. researchgate.net The bidentate nature of the 3,2-HOPO unit allows it to form a 3:1 complex with Fe(III), satisfying the metal ion's preference for an octahedral coordination geometry. kcl.ac.uk Oxygen-containing ligands like 3,2-HOPO generally show a preference for trivalent cations such as Fe(III) over divalent cations. rsc.org

The affinity of 3,2-HOPO for iron(III) is high, although typically lower than that of its isomer, 3-hydroxypyridin-4-one. kcl.ac.uk The design of hexadentate 3,2-HOPO ligands leads to the formation of 1:1 complexes with iron, which is advantageous as their stability has a first-order dependence on the ligand concentration, making them effective iron scavengers even at low concentrations. google.com

The complexation of Fe³⁺ by 3,2-HOPO is pH-dependent. The stepwise equilibrium constants (K₁, K₂, K₃) for the formation of the Fe(III) tris-complex with 3,2-HOPO show a smaller decrease between steps compared to catechol, indicating less charge repulsion in the higher-order complexes. nih.gov

Quantum mechanical calculations have shown that the complexation of Fe³⁺ with hydroxypyridinones occurs through the oxygen atoms of the carbonyl and hydroxyl groups, with a significant interaction between the lone pair electrons of the oxygen atoms and the antibonding orbitals of the Fe³⁺ ion. researchgate.net

While iron chelation has been a primary focus, the complexation of 3,2-HOPO and its derivatives with other divalent transition metals has also been investigated. The stability of complexes with a Schiff base derivative of this compound was found to follow the Irving-Williams series: Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺. researchgate.net This ordering is consistent with the general trend for high-spin octahedral complexes of these M(II) ions. rsc.org

Studies on pyridin-2-one complexes with nickel(II) and manganese(II) chlorides have revealed the formation of various species, including mononuclear and dinuclear complexes. mdpi.com In these complexes, the pyridin-2-one ligand typically coordinates through the carbonyl oxygen. mdpi.com Potentiometric studies of various metal complexes, including those with zinc(II), have also been conducted to determine their stability constants. publish.csiro.aunih.gov

The following table provides a qualitative overview of the stability of 3,2-HOPO derivative complexes with several transition metals:

| Metal Ion | Relative Stability |

|---|---|

| Copper(II) | Highest |

| Nickel(II) | High |

| Cobalt(II) | Moderate |

| Zinc(II) | Studied |

Vanadyl(II) Coordination Chemistry

The interaction of this compound and its derivatives with the vanadyl(IV) ion (VO²⁺) has been a subject of interest, particularly in the context of developing insulin-mimetic compounds. Research has shown that 3-hydroxy-4-pyrones and 3-hydroxy-4-pyridinones can form stable, neutrally charged complexes with vanadium. google.com These complexes often exhibit a favorable combination of water solubility, hydrolytic stability, and lipophilicity. google.com

In a specific example, the reaction of vanadyl sulfate (B86663) with a derivative of this compound in an aqueous medium leads to the formation of a vanadyl complex. The resulting complex, when characterized, often reveals a coordination environment where the vanadyl ion is bound to the 3,2-HOPO ligands through the hydroxyl and carbonyl oxygen atoms. The geometry of these complexes is typically square pyramidal, with the oxo group of the vanadyl ion in the apical position.

A study on peroxovanadium complexes demonstrated the preparation and structure of potassium oxodiperoxo(3-hydroxypyridine-2-carboxylato)vanadate(V). acs.org While this involves a related ligand and a different oxidation state of vanadium, it underscores the ability of the pyridinone scaffold to coordinate with vanadium. In dinuclear vanadium complexes with a related hydroxypyridinone ligand, three bridging oxygen atoms from the ligand connect the two vanadium ions, forming two face-sharing coordination octahedra. mdpi.com

The coordination chemistry of vanadyl(II) with this compound is significant for its potential in medicinal chemistry. The stability and structural characteristics of these complexes are crucial for their biological activity and potential therapeutic applications.

Complexation with Lanthanide and Actinide Series Elements

The unique photophysical and chemical properties of lanthanide and actinide elements have led to extensive investigation into their complexation with this compound and its derivatives. These studies are motivated by applications ranging from luminescent probes to therapeutic agents for radionuclide decorporation.

This compound and its derivatives act as effective "antenna" ligands for sensitizing the luminescence of lanthanide ions. nih.gov This process involves the ligand absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelengths.

Holmium(III) and Praseodymium(III): Research has demonstrated the sensitization of near-infrared (NIR) emission from Holmium(III) and Praseodymium(III) by 1-methyl-3-hydroxypyridin-2-one (Me-3,2-HOPO) based ligands in aqueous solutions. uq.edu.aunih.govamanote.comworktribe.comacs.orgacs.orgkisti.re.kr The resulting complexes exhibit the characteristic visible and NIR emission bands of Pr(III) and Ho(III). uq.edu.au The crystal structure of a Ho(III) complex with a tetradentate 1-methyl-3-hydroxypyridin-2-one chromophore has been characterized, showing the Ho(III) ion coordinated by eight oxygen atoms from two ligands in a sandwich-like structure. nih.gov The average Ho-O bond length in this complex is 2.36 Å. nih.gov The luminescence decay kinetics of the Ho(III) complex in the NIR region have also been determined in solution. uq.edu.au

Europium(III) and Gadolinium(III): While the 1,2-HOPO isomer is a strong sensitizer (B1316253) for Eu(III), the Me-3,2-HOPO isomer is less effective. nih.gov However, multidentate ligands incorporating the 3,2-HOPO moiety have been investigated for their complexation with Eu(III) and Gd(III). mdpi.com For instance, the Gd(III) complex with a hexadentate tripodal ligand containing three 3,4-HOPO chelating units exhibits high thermodynamic stability. mdpi.com Analysis of a model Gd(III) complex at low temperatures provides insight into the electronic structure, which is crucial for understanding the sensitization process. acs.orgnih.gov The stability of these complexes is a key factor for their potential use as MRI contrast agents. mdpi.comacs.org

| Lanthanide Ion | Ligand Type | Key Findings | References |

|---|---|---|---|

| Holmium(III) | Tetradentate 1-methyl-3-hydroxypyridin-2-one | Sensitization of NIR emission in aqueous solution; structural characterization of the complex. | uq.edu.au, nih.gov, nih.gov |

| Praseodymium(III) | Tetradentate 1-methyl-3-hydroxypyridin-2-one | Observation of characteristic visible and NIR emission bands in aqueous solution. | uq.edu.au, nih.gov, nih.gov |

| Europium(III) | Multidentate 3,2-HOPO and 1,2-HOPO derivatives | 1,2-HOPO is a more effective sensitizer than Me-3,2-HOPO. Octadentate 1,2-HOPO complexes show high stability and efficient emission. | nih.gov, nih.gov, nih.gov, osti.gov, osti.gov, acs.org |

| Gadolinium(III) | Hexadentate tripodal 3,4-HOPO and multidentate Me-3,2-HOPO | Forms highly stable complexes, making them suitable for the development of MRI contrast agents. Photophysical measurements of Gd(III) complexes help understand the electronic structure for sensitization. | mdpi.com, acs.org, nih.gov, acs.org |

Internal contamination with actinides poses a significant health risk, and this compound-based ligands have emerged as highly effective decorporation agents. researchgate.nettandfonline.com These ligands are designed to chelate actinide ions in the body and facilitate their excretion.

Multidentate ligands, such as the hexadentate TREN-(Me-3,2-HOPO), have been developed for this purpose. researchgate.net These ligands exhibit a high affinity for actinide ions like Pu(IV), Am(III), U(VI), and Np(IV) at physiological pH. mdpi.comresearchgate.net The resulting metal complexes are designed to be excretable. mdpi.com

Studies using rodent models have investigated the in vivo distribution of actinides when complexed with hydroxypyridinonate ligands like 5-LIO(Me-3,2-HOPO). tandfonline.com These studies reveal that the decorporation mechanisms are dependent on both the specific ligand and the actinide ion. tandfonline.com While these chelators are highly effective, the resulting complexes can sometimes decompose in vivo, releasing the metal ions. tandfonline.com A hydroxypyridinone-based ligand, 5LIO-1-Cm-3,2-HOPO, has shown a strong affinity for U(VI) and is effective at removing uranium from the kidneys and bones in mice. nih.gov

The development of these ligands is crucial for nuclear safety and involves optimizing their synthesis for large-scale production and evaluating their preclinical efficacy. researchgate.net

The coordination of this compound-based ligands with radionuclides like Zirconium-89 (⁸⁹Zr), Scandium-44 (⁴⁴Sc), and Yttrium-86 (⁸⁶Y) is of great interest for the development of radiopharmaceuticals for positron emission tomography (PET) imaging. mdpi.comsemanticscholar.org

Zirconium(IV): A novel octadentate, di-macrocyclic ligand based on this compound has been evaluated for the chelation of ⁸⁹Zr. thno.org This ligand quantitatively chelates ⁸⁹Zr⁴⁺ under mild conditions within 15 minutes. thno.orgthno.org The resulting ⁸⁹Zr-complex shows good stability in vitro. thno.org When conjugated to antibodies for immuno-PET imaging, these chelators offer a viable alternative to the commonly used desferrioxamine (DFO). thno.orgthno.org PET imaging studies in mice with HER2 positive ovarian carcinoma have shown that the tumor uptake of ⁸⁹Zr-trastuzumab with the 3,2-HOPO-based chelator is comparable to that of ⁸⁹Zr-DFO-trastuzumab. thno.orgthno.org

Scandium(III) and Yttrium(III): Multidentate hydroxypyridinone chelators are being explored for their coordination with Sc(III) and Y(III), which are part of a theranostic pair of radionuclides (e.g., ⁴⁴Sc for PET imaging and ⁴⁷Sc for therapy; ⁸⁶Y for PET and ⁹⁰Y for therapy). mdpi.com Under normal conditions, these elements exist in a +3 oxidation state and typically have a coordination number higher than 8. mdpi.com The development of stable complexes with these radiometals is essential for their use in targeted diagnostic and therapeutic radiopharmaceuticals. mdpi.comnih.gov The coordination chemistry of these metals with ligands like 3,4,3-LI(1,2-HOPO) has been studied to advance the development of these agents. mdpi.com

| Radionuclide | Ligand Type | Key Findings | Applications | References |

|---|---|---|---|---|

| Zirconium(IV) (⁸⁹Zr) | Octadentate di-macrocyclic 3,2-HOPO | Quantitative and rapid chelation under mild conditions; stable complex. | Immuno-PET imaging | mdpi.com, thno.org, thno.org, nih.gov, acs.org |

| Scandium(III) (⁴⁴Sc) | Multidentate hydroxypyridinones | Forms stable complexes; suitable for PET imaging. | Diagnostic radiopharmaceuticals | mdpi.com, nih.gov, nih.gov |

| Yttrium(III) (⁸⁶Y) | Multidentate hydroxypyridinones | Forms stable complexes; suitable for PET imaging. | Diagnostic radiopharmaceuticals | mdpi.com, nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Hydroxypyridin 2 One and Its Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for probing the structural features and bonding within 3-hydroxypyridin-2-one and its derivatives. Infrared (IR), Raman, and specialized laser-based techniques each offer unique information about the molecule's vibrational modes.

The infrared and Raman spectra of this compound and its complexes are characterized by distinct bands corresponding to specific molecular vibrations. In a manganese(II) complex of this compound, IR spectroscopy reveals two significant bands at 3251 cm⁻¹ and 3120 cm⁻¹, which are indicative of the involvement of O-H and N-H groups in strong hydrogen bonding semanticscholar.org. The IR spectrum of this complex also displays a series of bands in the fingerprint region, including vibrations at 1605, 1596, 1570, and 1419 cm⁻¹, which are associated with the pyridone ring system semanticscholar.org.

Studies on related methylated analogs, such as 3-methyl-2-hydroxypyridine, provide further insight into the vibrational characteristics. Both FT-IR and Raman spectroscopy have been employed to study the molecule in its condensed phase, with the observed low-frequency bands showing good agreement with data obtained from gaseous phase studies researchgate.netaip.org. For aromatic compounds in general, the =C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while carbon-carbon stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ range uci.edu.

The following table summarizes key IR and Raman vibrational modes observed for a metal complex of this compound and related compounds.

| Vibrational Mode | Compound | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| O-H/N-H stretch (H-bonded) | [Mn(tfpb)₂(hpyon)₂] | 3251, 3120 | - | semanticscholar.org |

| Ring vibrations | [Mn(tfpb)₂(hpyon)₂] | 1605, 1596, 1570, 1543, 1529, 1491, 1471, 1456, 1419 | - | semanticscholar.org |

| Low-frequency modes | 3-Methyl-2-hydroxypyridine | Bands observed in far-IR | Bands observed | researchgate.netaip.org |

Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive technique used to study the electronic states of molecules in the gas phase. This method involves the absorption of two or more photons, where the first photon excites the molecule to a real intermediate electronic state, and a subsequent photon ionizes it lmaleidykla.lt.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Structure (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the solution-state structure of this compound, which exists in tautomeric equilibrium with 3-hydroxypyridine (B118123). The predominant tautomer in solution can be identified by comparing experimental and calculated NMR chemical shifts.

Studies have shown that in a DMSO-d₆ solution, the 3-hydroxy tautomer is dominant cmst.eu. The experimental ¹H and ¹³C NMR chemical shifts for 3-hydroxypyridine show a strong linear correlation with values calculated using the GIAO B3LYP/6-31G(d,p) method, confirming its phenolic structure in this solvent cmst.euresearchgate.net.

The ¹H NMR spectrum of 3-hydroxypyridine in DMSO-d₆ shows distinct signals for the aromatic protons, as well as a signal for the hydroxyl proton. The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For derivatives such as 1-methyl-3-methoxypyridin-2-one, the ¹H and ¹³C NMR spectra have also been fully assigned, providing a reference for the pyridin-2-one core nih.gov.

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for 3-hydroxypyridine, the dominant tautomer in DMSO solution.

| Proton | DMSO-d₆ | CDCl₃ | Reference |

|---|---|---|---|

| H2 | 8.146 | 8.284 | cmst.eu |

| H4 | 7.258 | 7.290 | cmst.eu |

| H5 | 7.315 | - | cmst.eu |

| H6 | 8.363 | 8.093 | cmst.eu |

| OH | 9.905 | Not Observed | cmst.eu |

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| C2 | 141.1 | cmst.eu |

| C3 | 154.0 | cmst.eu |

| C4 | 127.3 | cmst.eu |

| C5 | 124.0 | cmst.eu |

| C6 | 143.2 | cmst.eu |

Mass Spectrometry for Molecular Characterization (e.g., ESI-HRMS)

Mass spectrometry, particularly Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS), is a critical technique for determining the precise molecular weight and elemental composition of this compound and its derivatives. The exact mass of the related tautomer, 3-hydroxypyridine, is 95.037113783 Da nih.gov.

ESI-HRMS has been successfully used to characterize complex structures incorporating the this compound moiety. For instance, a macrocyclic chelator based on this scaffold was analyzed to confirm the formation of its zirconium (Zr⁴⁺) complex. The ESI-MS analysis showed a peak at an m/z of 826.83, corresponding to the [(M+H₂)²⁺] ion of the NatZr-1 complex, which matched the calculated value thno.org.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. For protonated amino acids, a common fragmentation pathway is the cumulative loss of H₂O and CO nih.gov. In more complex heterocyclic systems, fragmentation often occurs at the linkages between different ring systems, and rearrangements can be observed mdpi.com. While a detailed fragmentation study of the parent this compound is not available, its molecular ion peak is expected to be prominent, and fragmentation would likely involve cleavages of the pyridine (B92270) ring and loss of small neutral molecules.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction has been instrumental in elucidating the coordination chemistry of this compound. This ligand can coordinate to metal ions in different modes, primarily as a monodentate or a bidentate chelating ligand.

The first crystallographic evidence for the monodentate coordination of the neutral this compound ligand to a metal center was reported for a copper(II) complex, [Cu(tfpb-κ²O,O')₂(hpyon-κO)₂] chem-soc.si. In this complex, the this compound coordinates to the copper ion through the exocyclic carbonyl oxygen atom. The solid-state structure is further stabilized by a two-dimensional hydrogen-bonded network chem-soc.si.

A comprehensive study on a series of metal chloride complexes with this compound revealed both monodentate and bidentate (chelate) coordination. In complexes such as [MnCl₂(dhpyH₂)₄], the ligand coordinates in a monodentate fashion. In contrast, a binuclear cobalt complex showed a chelate coordination mode. The monodentate coordination is often favored due to stabilization from strong intramolecular hydrogen bonds, leading to the formation of macrocycle-like structures.

The crystal structures of several metal complexes of this compound and the related 3-hydroxypyridine have been determined, and their crystallographic data are summarized in the table below.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Mode | Reference |

|---|---|---|---|---|---|

| [Cu(tfpb)₂(hpyon)₂] | - | - | - | Monodentate (via C=O) | chem-soc.si |

| [MnCl₂(hpyon)₂] | - | - | - | Monodentate | semanticscholar.org |

| [Cu₂(O₂CCH₃)₄(3-pyOH)₂] | - | - | - | - | chem-soc.si |

| [Cu(O₂CC₆H₅)₂(3-pyOH)₂]n | - | - | - | - | chem-soc.si |

| [Cu(NC₅H₄OH)(COO)₂]·H₂O | Monoclinic | P12₁/c1 | - | - | researchgate.net |

X-ray Powder Diffraction Applications

X-ray Powder Diffraction (XRPD) is a crucial analytical technique for the characterization of crystalline materials, including this compound and its metallic complexes. nf-itwg.org This non-destructive method is particularly valuable for obtaining structural information from polycrystalline or powdered samples, which are often more readily synthesized than single crystals. researchpublish.com XRPD analysis provides a distinct diffraction pattern, or "fingerprint," for a crystalline compound, which allows for phase identification, assessment of sample purity, and determination of crystallographic parameters. nf-itwg.orgresearchpublish.com

In the study of this compound derivatives, XRPD is frequently employed to confirm the formation of new solid-state compounds and to characterize their structure. researchgate.net For instance, the technique has been used to study manganese(II) complexes, providing insights into their solid-state structures. bohrium.com While single-crystal X-ray diffraction offers more detailed atomic coordinates and bond lengths, XRPD is indispensable when suitable single crystals cannot be grown. researchgate.net It serves as a bridge, allowing researchers to compare the bulk material with data from single-crystal analysis if available, or to characterize materials exclusively in their powder form. researchpublish.combohrium.com

The applications of XRPD extend to the analysis of metal-organic frameworks (MOFs) incorporating this compound-type ligands. It is used to verify the structure of the synthesized MOF and to monitor its stability and structural changes, such as those occurring upon solvent removal or guest absorption. osti.govacs.org Although complex mixtures can present challenges due to peak overlap, XRPD remains a fundamental tool for the routine characterization and structural elucidation of new this compound-based materials. nf-itwg.org

Theoretical and Computational Chemistry of 3 Hydroxypyridin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 3-hydroxypyridin-2-one and its derivatives. By approximating the electron density of the molecule, DFT methods can accurately predict a wide range of chemical and physical characteristics.

Investigation of Electronic Structure and Reactivity

DFT calculations have been instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These studies often involve the analysis of molecular orbitals and electrostatic potential surfaces to identify sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, reveals the details of charge distribution and intramolecular interactions. For instance, in related hydroxypyridine derivatives, NBO analysis has been used to understand charge delocalization and the stability conferred by intramolecular hydrogen bonds. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is crucial for predicting how the molecule will interact with other chemical species.

HOMO-LUMO Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govphyschemres.org

A smaller HOMO-LUMO gap generally signifies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com DFT calculations are widely used to determine the energies of these orbitals and the resulting gap. For example, in a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be -6.785 eV, indicating its chemical reactivity. mdpi.com The distribution of these orbitals across the molecule is also significant; in many pyridine (B92270) derivatives, the HOMO and LUMO are delocalized π and π* orbitals, respectively, spread across the pyridine ring and its substituents. mdpi.com

Table 1: Selected Frontier Orbital Data for a Related Pyridine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.467 |

| LUMO | -0.682 |

| Energy Gap | -6.785 |

Data for 3-bromo-2-hydroxypyridine, calculated at the B3LYP/6-311++G(d,p) level of theory. mdpi.com

Thermochemical Properties and Stability Predictions

DFT calculations are also employed to predict the thermochemical properties of this compound, providing insights into its stability. These calculations can determine key thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy. mdpi.com

A crucial aspect of the stability of this compound is its tautomeric equilibrium with 2,3-dihydroxypyridine (B124209). researchgate.net Theoretical studies have shown that the keto form (this compound) is generally the more stable tautomer. nih.gov High-level DFT calculations have been performed on various dihydroxypyridine isomers to establish their thermochemical order of stability. researchgate.net For the 2,3-dihydroxypyridine isomer, the standard molar enthalpy of formation in the gaseous phase at 298.15 K was experimentally determined and found to be in good agreement with theoretical predictions, lending confidence to the calculated values for other isomers. researchgate.net

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium between this compound and its enol form, 2,3-dihydroxypyridine, is significantly influenced by the surrounding solvent. nih.gov DFT calculations, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), are used to investigate these solvent effects.

Studies have shown that polar solvents tend to favor the more polar tautomer. For this compound, the keto form is predicted to be the most stable tautomer in the equilibrium. nih.gov The presence of specific solvent molecules, such as ethanol (B145695), can also mediate the proton transfer involved in tautomerism, significantly lowering the energy barrier for the reaction. nih.gov In some cases, as seen with 3-pyridone, a zwitterionic tautomer can be stabilized in water, and this equilibrium can be shifted by the presence of other molecules like cyclodextrins, which create a more hydrophobic environment. researchgate.netrsc.org Ab initio calculations have suggested that multiple water molecules are necessary to fully solvate the polar centers of each tautomer. researchgate.netrsc.org

Molecular Modeling and Simulation Techniques

Beyond static DFT calculations, molecular modeling and simulation techniques provide a dynamic picture of the behavior of this compound and its complexes. These methods are particularly useful for studying large systems and dynamic processes that occur over time.

Molecular Mechanics and Dynamics Simulations of this compound Complexes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for studying the behavior of this compound in complex environments, such as when it forms complexes with metal ions. mdpi.com These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of much larger systems and longer timescales than are feasible with quantum mechanical methods.

MD simulations have been used to study the folding dynamics of ligands containing hydroxypyridinone units, both in their free state and when bound to metal ions like U(IV). mdpi.comresearchgate.net These simulations can reveal how the ligand's conformation changes upon binding and how it interacts with the metal center and surrounding solvent molecules. mdpi.comresearchgate.net For example, simulations have shown that the deprotonation of a hydroxypyridinone-containing ligand can significantly restrict its conformational flexibility, pre-organizing it for metal chelation. mdpi.comresearchgate.net The strong electrostatic interactions between the ligand and a highly charged metal ion can further confine the ligand's structure. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dihydroxypyridine |

| 3-Bromo-2-hydroxypyridine |

| 3-Pyridone |

| Ethanol |

| Water |

| Cyclodextrins |

Free Energy Perturbation Studies

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two states, such as a ligand in a solvent versus the ligand bound to a protein. nih.govresearchgate.net This technique is particularly valuable in drug design for predicting the binding affinities of a series of related compounds. Molecular modeling studies utilizing FEP simulations have been applied to ferric hexadentate complexes of 3-hydroxy-2(1H)-pyridinone to understand their stability and interaction energies. acs.org

In a notable study on a related hydroxypyridinone chelator, 3,4,3-LI(1,2-HOPO), which uses hydroxypyridinone units as building blocks, the FEP method was employed to calculate the binding free energy with the uranium cation (U⁴⁺). mdpi.com The calculation follows a thermodynamic cycle where the binding free energy (ΔGbind) is determined by the free energies of transferring the ligand and the ion from the gas phase to the aqueous phase. mdpi.com The study revealed a strong affinity of the chelator for U⁴⁺, with a calculated binding free energy of -81.3 kcal/mol, underscoring the potent chelating power of the HOPO scaffold. mdpi.com This strong interaction is driven largely by the electrostatic forces between the negatively charged ligand and the U⁴⁺ cation. mdpi.com

Table 1: Free Energy Perturbation (FEP) Calculation for a HOPO Ligand

| Ligand System | Interacting Ion | Computational Method | Calculated Binding Free Energy (ΔGbind) | Key Finding |

|---|---|---|---|---|

| t-HOPO (3,4,3-LI(1,2-HOPO)) | U4+ | FEP | -81.3 kcal/mol | Demonstrates very strong affinity, primarily due to electrostatic interactions. mdpi.com |

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It has become an indispensable tool for identifying and optimizing inhibitors by predicting ligand-binding affinities and interaction mechanisms. researchgate.net For hydroxypyridinone derivatives, docking studies have been crucial in exploring their potential as inhibitors of various enzymes, such as acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.netnih.gov

In studies involving novel 3-hydroxypyridine-4-one derivatives, molecular docking simulations identified key interactions within the active site of AChE. researchgate.netnih.gov These simulations, often followed by molecular dynamics (MD) simulations to assess binding stability, revealed the importance of specific amino acid residues. researchgate.net For instance, the phenyl group of a ligand's moiety can form hydrophobic interactions with residues like Trp285 and Tyr340, while π-cation interactions are observed between the ligand's piperidine (B6355638) ring nitrogen and residues such as Phe294, and between a linker amine and Trp85. researchgate.netnih.gov These detailed interaction maps are critical for the rational design of more potent inhibitors. researchgate.net

Table 2: Key Interactions of Hydroxypyridinone Derivatives from Molecular Docking

| Target Protein | Ligand Scaffold | Interaction Type | Interacting Residues | Significance |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 3-Hydroxypyridin-4-one | Hydrophobic | Trp285, Tyr340, Tyr336, Tyr123, Phe337 researchgate.netnih.gov | Anchors the ligand in the active site. researchgate.netnih.gov |

| π-Cation | Phe294, Trp85 researchgate.netnih.gov | Contributes to strong binding affinity. researchgate.netnih.gov | ||

| Hydrogen Bonding | Glu199, Asn170 | Provides specificity and stability to the complex. |

Nonadiabatic Dynamics Studies and Excited State Proton Transfer Mechanisms

Nonadiabatic dynamics simulations are employed to study photochemical processes that involve transitions between multiple electronic states, such as excited-state intramolecular proton transfer (ESIPT). aip.org ESIPT is a phenomenon where a proton is transferred within a molecule upon photoexcitation. aip.org While direct studies on this compound are limited, research on analogous systems like 3-hydroxypyran-4-one and 3-hydroxychromone provides significant mechanistic insights. aip.orgrsc.org

Upon photoexcitation, these molecules can undergo ultrafast deactivation processes. Quantum wavepacket dynamics simulations on 3-hydroxypyran-4-one revealed an extremely rapid S₂ → S₁ internal conversion, with about 90% of the population decaying within the first 50 femtoseconds. rsc.org This process is heavily influenced by O-H vibrational motions. rsc.org Similarly, studies on 3-hydroxychromone using surface hopping methods show the formation of the keto tautomer via ESIPT on a timescale of less than 100 femtoseconds. aip.org The mechanism involves coupled "bright" S₁ (ππ) and "dark" S₂ (nπ) states and proceeds through a conical intersection, which facilitates the nonadiabatic population transfer. aip.org For a 3-hydroxypyridine (B118123) derivative, the excited-state proton transfer rate in water was found to be ultrafast, with a rate constant (k_PT) of approximately 1.5 × 10¹² s⁻¹. acs.org In some cases, the proton transfer is not direct but is mediated by a "proton wire" of solvent molecules, such as water or ammonia (B1221849), which form a bridge between the donor and acceptor sites. acs.orgresearchgate.netnih.gov

Table 3: Findings from Nonadiabatic Dynamics and ESPT Studies on Analogous Systems

| System | Key Process | Timescale / Rate | Mechanism Detail |

|---|---|---|---|

| 3-Hydroxypyran-4-one | S₂ → S₁ Internal Conversion | < 50 fs | Promoted by O-H vibrational motions. rsc.org |

| 3-Hydroxychromone | ESIPT (Keto Tautomer Formation) | < 100 fs | Involves coupled S₁(ππ)/S₂(nπ) states and a conical intersection. aip.org |

| 3-Hydroxypyridine-dipicolinium cyanine | Excited State Proton Transfer (ESPT) | kPT ≈ 1.5 × 10¹² s⁻¹ (in water) | Occurs via a two-water molecule bridge in a stepwise manner. acs.org |

| 2-Hydroxypyridine-(NH₃)₂ | ESPT | N/A | Can occur via stepwise or concerted mechanisms along an ammonia wire. nih.gov |

Biological Activities and Mechanistic Investigations of 3 Hydroxypyridin 2 One and Its Derivatives Non Clinical Focus

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition: Selectivity and Zinc Binding Group Function

The 3-hydroxypyridin-2-one scaffold, particularly its thione derivative, 3-hydroxypyridin-2-thione (3-HPT), has emerged as a novel zinc-binding group (ZBG) for the development of histone deacetylase (HDAC) inhibitors. nih.govnih.gov Unlike traditional hydroxamic acid-based inhibitors, which often lack selectivity, 3-HPT derivatives have demonstrated remarkable selectivity for specific HDAC isoforms. nih.govnih.govtandfonline.com

Initial studies identified 3-HPT as a bidentate heterocyclic ZBG capable of inhibiting the deacetylase activities of HDAC6 and HDAC8, while notably being inactive against HDAC1. nih.gov This inherent selectivity is attributed to the thiophilicity of the zinc ion in the active site, which favors the thione derivative over its oxygen analogue, this compound, the latter of which shows no activity against HDACs 1, 6, and 8. nih.gov The inactivity against HDAC1 may be due to the narrower active site tunnel of this isoform, which could present a steric hindrance to the proper accommodation of the 3-HPT group. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and selectivity of 3-HPT-based HDAC inhibitors. nih.govnih.gov These investigations have explored modifications to the linker and surface recognition "cap" groups of the inhibitor molecules. nih.govnih.gov This has led to the identification of lead compounds with potent and selective inhibition of HDAC6 and HDAC8. nih.govacs.org For instance, certain aryl- and diaryl-3-HPT analogs have shown selective inhibition against HDAC6 or HDAC8. nih.gov Further optimization of the linker and cap regions has resulted in compounds with significant HDAC6 and HDAC8 inhibitory activities, while remaining inactive against HDAC1. nih.govacs.org The substitution patterns on the phenyl ring of these derivatives have been shown to significantly influence the HDAC6/HDAC8 selectivity profile. tandfonline.com

The unique selectivity profile of 3-HPT-based inhibitors, particularly their lack of HDAC1 inhibition, makes them valuable tools for studying the specific biological roles of HDAC6 and HDAC8 and for the development of more targeted therapeutic agents. tandfonline.commdpi.com

Table 1: HDAC Inhibition by 3-Hydroxypyridin-2-thione (3-HPT) and Derivatives

| Compound | Target | IC50 (nM) | Selectivity Notes |

| 3-HPT | HDAC1 | Inactive | Selective for HDAC6 and HDAC8 over HDAC1. nih.govnih.gov |

| HDAC6 | 680-681 | ||

| HDAC8 | 3675-3700 | ||

| Compound 10d | HDAC1 | Inactive | Potent inhibitor of HDAC6 and HDAC8. nih.govacs.org |

| HDAC6 | Potent | ||

| HDAC8 | Potent | ||

| Compound 14e | HDAC1 | Inactive | Potent inhibitor of HDAC6 and HDAC8. nih.govacs.org |

| HDAC6 | 356 | ||

| HDAC8 | 2831 | ||

| Compound 44 | HDAC1 | Inactive | Selective for HDAC6. tandfonline.com |

| HDAC6 | 306 | ||

| Compound 14 | HDAC1 | Inactive | Selective for HDAC6 over HDAC8. tandfonline.com |

| HDAC6 | 300 | ||

| HDAC8 | 3100 |

Influenza A Endonuclease Inhibition: Structure-Activity Relationships and Binding Modes

The this compound scaffold has been identified as a potent inhibitor of the influenza A virus endonuclease, a key enzyme in the viral replication process. nih.govnih.govosti.gov This discovery stemmed from a fragment screening that identified 5-chloro-3-hydroxypyridin-2(1H)-one as a bimetal chelating ligand at the active site of the endonuclease. nih.govosti.govfrontiersin.org The polymerase acidic (PA) subunit of the influenza RNA-dependent RNA polymerase contains the endonuclease active site, making it a prime target for antiviral drug development. frontiersin.org

The inhibitory mechanism of this compound derivatives involves the chelation of the two metal ions (M1 and M2) present in the active site of the endonuclease. nih.govfrontiersin.org This interaction is crucial for the enzyme's function.

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of these compounds. nih.govosti.govosti.gov Key findings from these studies include:

Substitutions at the 5- and 6-positions: The presence of substituents, particularly phenyl groups, at the 5- and 6-positions of the 3-hydroxypyridin-2(1H)-one ring significantly influences inhibitory activity and can affect the binding mode. nih.govosti.govosti.gov Diphenyl substitutions at both adjacent 5- and 6-positions have been shown to enhance potency. frontiersin.org

Importance of an acidic functional group: The presence of an acidic functional group, such as a tetrazol-5-yl or carboxyl group, at the para-position of a 5-phenyl substituent is important for enhanced activity. nih.govosti.gov

Influence of different substituents: Replacing a p-fluorophenyl substituent with naphthyl, benzyl (B1604629), and naphthylmethyl groups has been investigated to understand the effect on endonuclease inhibitory activity. nih.govosti.gov

Aza analogues: The synthesis and evaluation of aza analogues (where a carbon atom in the pyridinone ring is replaced by a nitrogen atom) have shown that the position of the nitrogen atom is critical for activity. acs.org For example, the 5-aza analogue of 6-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one exhibited significant endonuclease inhibitory activity, while the 4-aza analogue did not. acs.org

Crystal structures of potent this compound inhibitors bound to the endonuclease have revealed at least two distinct binding modes. nih.govnih.govosti.gov These different binding orientations are influenced by the substituents on the pyridinone ring. nih.govosti.gov Interestingly, some of the more potent analogues exhibit a binding mode that chelates the two active site metal ions using only two chelating groups. nih.govfrontiersin.org Molecular dynamics simulations have suggested that the binding modes of these inhibitors to the endonuclease are stable. acs.org

Table 2: Influenza A Endonuclease Inhibitory Activity of Selected this compound Derivatives

| Compound | Modification | IC50 (nM) |

| 16 | Phenyl substituted 3-hydroxypyridin-2(1H)-one | 11 nih.gov |

| 18 | Phenyl substituted 3-hydroxypyridin-2(1H)-one | 23 nih.gov |

| 65a | Phenylaminomethyl moiety at 6-position, N-phenyltetrazole moiety | 14.00 frontiersin.org |

Tyrosinase Inhibition and Antioxidant Mechanisms

Derivatives of 3-hydroxypyridin-4-one have been investigated for their potential as tyrosinase inhibitors and antioxidants. sums.ac.irsums.ac.ir Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for applications in the food industry to prevent browning and in cosmetics to address hyperpigmentation. sums.ac.irnih.govmdpi.com

The inhibitory activity of these compounds against tyrosinase is often attributed to their ability to chelate the copper ions in the active site of the enzyme. rsc.org The number and position of hydroxyl groups on the molecule appear to be crucial for inhibitory potency. nih.gov For instance, compounds with two free hydroxyl groups have shown greater potency than those with only one. nih.gov

Studies on a series of 3-hydroxypyridin-4-one derivatives have demonstrated mild to moderate tyrosinase inhibitory activity. sums.ac.irsums.ac.irrsc.org For example, a series of 3-hydroxypyridin-4-ones containing benzyl hydrazide substitutions exhibited IC50 values in the range of 25.29 to 64.13 μM. rsc.org Kinetic studies have indicated that some of these derivatives act as competitive inhibitors of tyrosinase. rsc.org

In addition to tyrosinase inhibition, these compounds often exhibit antioxidant activity, which is typically evaluated using methods like the 1,1-diphenyl-2-picrylhydrazine (B155456) (DPPH) radical scavenging assay. sums.ac.irsums.ac.irrsc.org The antioxidant properties are also linked to the presence of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.

Molecular docking studies have been employed to understand the interactions between these inhibitors and the tyrosinase active site. sums.ac.irrsc.org These studies can provide insights into the binding modes and help rationalize the observed structure-activity relationships.

Monoamine Oxidase B (MAO-B) Modulation

Derivatives of 3-hydroxypyridine (B118123) have been investigated for their ability to modulate the activity of monoamine oxidase B (MAO-B). researchgate.net MAO-B is a key enzyme in the central nervous system responsible for the oxidative deamination of monoamine neurotransmitters like dopamine. nih.gov Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. nih.govfrontiersin.org

Hybrid molecules combining the iron-chelating 3-hydroxypyridin-4(1H)-one pharmacophore with a coumarin (B35378) scaffold, a known MAO-B inhibitor, have been designed and synthesized. researchgate.net These hybrids have demonstrated both excellent iron-chelating properties and favorable MAO-B inhibitory effects. researchgate.net For example, one such hybrid compound displayed an IC50 value of 99.3 nM for MAO-B inhibition. researchgate.net Molecular docking studies have suggested that these hybrid compounds can fit into the entrance and substrate cavities of the MAO-B enzyme. researchgate.net

Another study explored dual-target hybrids for potential anti-Alzheimer's disease activity by combining a 3-hydroxypyridin-4-one chelating pharmacophore with other moieties via click chemistry. nih.gov Several of these compounds exhibited moderate to good anti-MAO-B activity, with IC50 values in the micromolar range. nih.gov

Furthermore, studies on simpler 3-hydroxypyridine derivatives have also shown MAO-modulating actions. For instance, the isolated 3-hydroxypyridine derivative emoxypine was found to decrease MAO-A and MAO-B activity in vitro. researchgate.net

Antimicrobial Research

Antibacterial Activity Mechanisms (e.g., Metal Ion Starvation)

The 3-hydroxypyridinone scaffold, particularly 3-hydroxypyridin-4-one (3,4-HOPO), is a well-established iron chelator. mdpi.comkcl.ac.uk This property forms the basis of its primary antibacterial mechanism: metal ion starvation. By sequestering essential metal ions, particularly iron(III), from the bacterial environment, these compounds deprive bacteria of a critical nutrient required for growth and proliferation. mdpi.comresearchgate.net

Hexadentate chelators based on the 3,4-HOPO and 1,2-HOPO cores have been synthesized and shown to possess high affinity for ferric ions. mdpi.com This strong iron-binding capacity is directly linked to their ability to inhibit bacterial growth. mdpi.comresearchgate.net The antimicrobial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain hexadentate 3-hydroxypyridin-4-ones have shown potent inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

The concept of using these chelators as "Trojan horses" to deliver antimicrobial agents into bacteria is also being explored. acs.org By conjugating an antibiotic to a 3-hydroxypyridin-4(1H)-one siderophore, the conjugate can be actively transported into the bacterial cell via iron uptake pathways, thereby increasing the intracellular concentration of the antibiotic. acs.org

Furthermore, the complexation of flavonoids like 3-hydroxyflavone (B191502) with metal ions has been shown to enhance their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the interaction with metal ions is a key factor in the antimicrobial action of these types of compounds.

Antifungal Activity Investigations

The antifungal potential of the this compound scaffold and its analogs, particularly 3-hydroxypyridin-4-ones, has been the subject of scientific inquiry. Research has demonstrated that these compounds possess inhibitory activity against various fungal pathogens. Their mechanism of action is often linked to their ability to chelate essential metal ions, particularly iron (Fe³⁺), which is crucial for fungal growth and metabolic processes. researchgate.net

Derivatives of 3-hydroxypyridin-4-one have been evaluated for their in vitro antifungal effects against clinically relevant fungi such as Candida albicans and Aspergillus niger. Studies have reported moderate antifungal activity for these compounds, with Minimum Inhibitory Concentration (MIC) values typically ranging from 128 to 512 µg/mL. nih.gov The antifungal efficacy is attributed to the bidentate chelating nature of the hydroxypyridinone core, which can sequester iron from the environment, thereby depriving the fungal cells of this vital nutrient. researchgate.net This iron-chelating property disrupts the function of iron-dependent enzymes involved in cellular respiration and other key pathways. nih.gov

A well-known example of a hydroxypyridone antifungal agent is Ciclopirox. Its mechanism is multifaceted but is understood to heavily rely on the chelation of polyvalent metal cations like Fe³⁺. This action leads to the inhibition of essential enzymes, including those in the respiratory chain, disrupting mitochondrial function and cellular energy production. nih.gov Quantitative structure-activity relationship (QSAR) studies on 3-hydroxypyridin-4-one and 3-hydroxypyran-4-one derivatives have further substantiated the importance of their structural properties in determining their antimicrobial activity against C. albicans. researchgate.netorientjchem.org

Antiviral Research (e.g., HIV Reverse Transcriptase, HBV DNA Replication, Influenza)

The this compound scaffold has been identified as a promising framework for the development of novel antiviral agents targeting a range of viruses, including influenza, Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV).

Influenza Virus: Research has highlighted 3-hydroxypyridin-2(1H)-one derivatives as potent inhibitors of the influenza A virus endonuclease, an essential enzyme for viral replication. rjeid.comrrpharmacology.runih.gov The polymerase acidic (PA) subunit of the influenza RNA-dependent RNA polymerase is a key target, and the 3-hydroxypyridin-2(1H)-one core structure functions as a bimetal chelating agent within the enzyme's active site. nih.govrrpharmacology.ru High-throughput screening identified 5-chloro-3-hydroxypyridin-2(1H)-one as a foundational fragment for these inhibitors. rrpharmacology.ru Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 5- and 6-positions of the pyridinone ring significantly influence inhibitory potency. rrpharmacology.rurrpharmacology.ru For instance, the introduction of diphenyl groups at these adjacent positions led to a notable enhancement in activity. rrpharmacology.ru

Table 1: Influenza A Endonuclease Inhibitory Activity of Selected 3-Hydroxypyridin-2(1H)-one Derivatives

| Compound | Substituents | Target | Key Findings | Reference |

|---|---|---|---|---|

| 5-chloro-3-hydroxypyridin-2(1H)-one | 5-Chloro | Influenza A Endonuclease | Identified as a bimetal chelating ligand at the enzyme's active site. nih.govrrpharmacology.ru | nih.gov, rrpharmacology.ru |

| Phenyl substituted derivatives | Phenyl groups at C5 and/or C6 | Influenza A Endonuclease | Phenyl substitution at the 5- or 6-position results in potent inhibition (IC₅₀ <1.0 μM). nih.gov | nih.gov |

Human Immunodeficiency Virus (HIV): Pyridinone derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. rrpharmacology.ru These compounds bind to an allosteric pocket in the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its polymerase activity. rrpharmacology.ruthno.org Additionally, research has focused on the ribonuclease H (RNase H) domain of RT, which is another critical target for anti-HIV drug development. acs.orgbenthamdirect.com Derivatives of 3-hydroxypyrimidine-2,4-dione, structurally related to hydroxypyridinones, have been identified as potent inhibitors of the RT-associated RNase H activity. acs.org

Hepatitis B Virus (HBV): The antiviral activity of this class of compounds extends to HBV. Specifically, N-hydroxypyridinediones (HPDs) have been shown to inhibit HBV DNA replication. nih.govresearchgate.net The mechanism of action involves targeting the HBV RNase H enzyme. Inhibition of this enzyme blocks the synthesis of the positive-polarity DNA strand, a crucial step in viral replication. nih.gov Several HPDs have demonstrated potent inhibition of HBV replication with EC₅₀ values in the low micromolar to nanomolar range. nih.gov

Anticancer Activity Research in Cellular and Preclinical Models

Derivatives of this compound and its isomers have demonstrated significant potential as anticancer agents in various preclinical studies. Their activity is often attributed to mechanisms such as iron chelation, enzyme inhibition, and induction of apoptosis.

Investigation of Antiproliferative Effects in Cancer Cell Lines

A range of 3-hydroxypyridinone derivatives has been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

3-Hydroxypyridin-4-one Derivatives: These compounds have shown that their cytotoxicity is closely linked to their lipophilicity, which governs their ability to diffuse across cell membranes. nih.gov In a study evaluating their effects on HeLa (human cervix carcinoma) and K562 (human myelogenous leukemia) cell lines, the most lipophilic derivative exhibited the highest activity. nih.gov